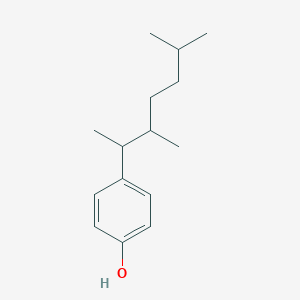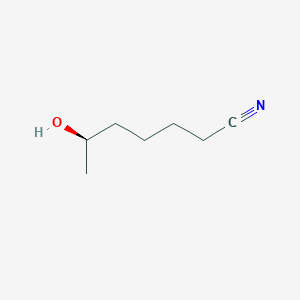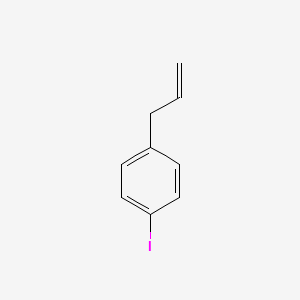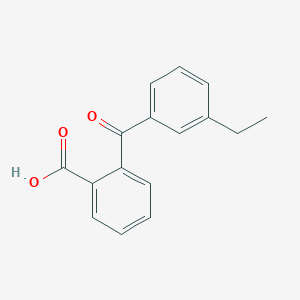
4-(3,6-Dimethylheptan-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,6-Dimethylheptan-2-yl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a branched alkyl chain. This compound is known for its applications in various industrial processes and its potential environmental impact due to its persistence and bioaccumulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethylheptan-2-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide or alcohol under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3,6-dimethylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to isolate the desired compound.
化学反应分析
Types of Reactions
4-(3,6-Dimethylheptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated phenols and nitrophenols.
科学研究应用
4-(3,6-Dimethylheptan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, lubricants, and antioxidants.
作用机制
The mechanism of action of 4-(3,6-Dimethylheptan-2-yl)phenol involves its interaction with cellular receptors and enzymes. It can act as an agonist or antagonist of specific receptors, influencing signaling pathways and gene expression. The compound’s phenolic group allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Nonylphenol: Similar structure with a nonyl group instead of a 3,6-dimethylheptan-2-yl group.
4-Octylphenol: Contains an octyl group attached to the phenol ring.
4-Tert-butylphenol: Features a tert-butyl group on the phenol ring.
Uniqueness
4-(3,6-Dimethylheptan-2-yl)phenol is unique due to its specific branched alkyl chain, which influences its physical and chemical properties. This branching can affect its solubility, reactivity, and interaction with biological systems, distinguishing it from other alkylphenols.
属性
CAS 编号 |
142731-55-3 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
4-(3,6-dimethylheptan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-12(3)13(4)14-7-9-15(16)10-8-14/h7-13,16H,5-6H2,1-4H3 |
InChI 键 |
WYTKJJZKSBVWAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(C)C(C)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)



![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)




![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
